4-Fluoro-1,3-dioxolan-2-one

Electrolyte Additive Solid Electrolyte Interphase (SEI) X-ray Photoelectron Spectroscopy (XPS)

This high-purity 4-Fluoro-1,3-dioxolan-2-one (FEC) is the essential additive for next-generation battery research. It uniquely forms a stable, LiF-rich SEI on silicon anodes, accommodating volume expansion where alternatives like VC fail. For sodium-ion development, it stabilizes sodium metal anodes and is optimal for synergistic blends with succinic anhydride, achieving 87.2% capacity retention over 400 cycles.

Molecular Formula C3H3FO3
Molecular Weight 106.05 g/mol
CAS No. 114435-02-8
Cat. No. B053678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1,3-dioxolan-2-one
CAS114435-02-8
Molecular FormulaC3H3FO3
Molecular Weight106.05 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)F
InChIInChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2
InChIKeySBLRHMKNNHXPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1,3-dioxolan-2-one (CAS 114435-02-8) Technical Profile and Procurement Considerations for Electrolyte Applications


4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a fluorinated cyclic carbonate with the molecular formula C3H3FO3 and a molecular weight of 106.05 g/mol [1]. At room temperature, it is a colorless liquid with a density of 1.454 g/cm³ and a melting point range of 18–25°C [2]. Its primary industrial application is as an electrolyte additive in lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), where it enables the formation of a thin, stable solid electrolyte interphase (SEI) layer on the anode, thereby increasing cycling efficiency and discharge capacity retention . The compound is also utilized as a co-solvent in electrolyte formulations and as an intermediate in organic synthesis .

Why 4-Fluoro-1,3-dioxolan-2-one (FEC) Cannot Be Directly Substituted by Other Carbonate Additives


Electrolyte additives in the cyclic carbonate class, such as vinylene carbonate (VC), succinic anhydride (SA), and 1,3-propane sultone (PS), are not functionally interchangeable with fluoroethylene carbonate (FEC). While all are employed to enhance SEI formation and extend cycle life, they differ fundamentally in their electrochemical reduction mechanisms, the chemical composition of the resulting SEI layer, and their effect on electrode impedance [1]. For instance, FEC is preferentially reduced at the anode to form a LiF-rich SEI [2], whereas VC polymerizes to form a poly(VC)-rich layer [3]. These divergent pathways directly impact key performance metrics such as capacity retention, rate capability, and high-voltage stability, particularly in next-generation high-energy anode materials like silicon and hard carbon [4].

Quantitative Differentiation Guide: 4-Fluoro-1,3-dioxolan-2-one (FEC) Performance vs. Primary Comparators


SEI Chemistry Differentiation: FEC Generates a LiF-Rich SEI vs. VC's Polymeric Structure

X-ray Photoelectron Spectroscopy (XPS) analysis of graphite anodes cycled with 3 wt% FEC and 3 wt% VC reveals a stark difference in SEI composition. The FEC-derived SEI is characterized by a higher concentration of LiF, which is known for its mechanical stability and low impedance [1]. In contrast, the VC-derived SEI is dominated by poly(VC) species [1]. The presence of FEC also inhibits the formation of lithium alkyl carbonates (LAC), which are a primary component of the unstable SEI formed in additive-free electrolytes [2].

Electrolyte Additive Solid Electrolyte Interphase (SEI) X-ray Photoelectron Spectroscopy (XPS) Lithium-Ion Battery

Electrochemical Impedance and Capacity Retention: FEC Superiority for Silicon Anodes

In a direct comparative study using silicon (Si) nano-particle anodes, cells cycled in an electrolyte containing 10-15 wt% FEC exhibited the smallest impedance and the best capacity retention [1]. This is in stark contrast to cells cycled with VC, which resulted in higher impedance [1]. The standard carbonate electrolyte without additives showed poor capacity retention and a surface primarily covered by lithium alkyl carbonates and Li2CO3 [1].

Electrochemical Impedance Spectroscopy (EIS) Silicon Anode Capacity Retention Lithium-Ion Battery

Cycling Performance in Sodium-Ion Batteries: FEC's Protective Role on Na Metal

A comparative study evaluated FEC and succinic anhydride (SA) as electrolyte additives for hard carbon (HC) anodes in Na-ion batteries. The investigation revealed that FEC alone does not significantly improve the cycle performance of the HC electrode itself [1]. However, FEC is crucial for enabling a far better cycle behavior of the sodium metal counter electrode. By forming a protective SEI on the Na metal, FEC mitigates the degradation of the hard carbon anode that is otherwise caused by harmful products diffusing from the sodium metal side, thereby improving the overall cycle performance of hard carbon/Na half-cells [1].

Sodium-Ion Battery Hard Carbon Anode Cyclability Electrolyte Additive

Computational Modeling of Electrolyte Properties: FEC's Advantage in Ionic Conductivity

Classical molecular dynamics (MD) simulations were performed to compare the structural, dynamical, and transport properties of electrolytes containing 10% FEC versus those containing VC [1]. The simulations predicted that the electrolyte system consisting of dimethyl carbonate (DMC), 1M LiPF6, and 10% FEC (designated System E) exhibited the highest diffusion coefficient for Li+ ions and the highest ionic conductivity [1]. Based on these computational findings, the study suggested that DMC with 10% FEC is a superior electrolyte medium for improving LIB performance compared to DMC with VC [1].

Molecular Dynamics Simulation Electrolyte Additive Ionic Conductivity Lithium-Ion Battery

Synergistic Performance in Sodium-Ion Full Cells: FEC + Succinic Anhydride Combination

A study investigating dual-additive electrolyte systems for sodium-ion batteries demonstrated that a combination of FEC and succinic anhydride (SA) significantly outperforms single-additive or additive-free formulations. In Na/Na0.6Li0.15Ni0.15Mn0.55Cu0.15O2 (NLNMC) cells, the dual-additive electrolyte maintained a capacity retention of 87.2% over 400 cycles at a 1 C rate [1]. In contrast, cells containing only FEC or only SA, or no additive at all, exhibited much inferior electrochemical performance [1]. The study found that SA addition promotes the formation of a uniform, stable interphase layer on the cathode surface [1].

Sodium-Ion Battery Dual-Additive Electrolyte Cathode Electrolyte Interphase (CEI) Cyclability

High-Voltage Stability: Concentration-Dependent Performance of FEC vs. EC/EMC

An investigation into the concentration-dependent influence of FEC revealed that its performance in high-voltage applications is not straightforward. Electrolytes with similar amounts of ethylene carbonate (EC) and FEC performed worse in high-voltage tests than the standard EC/ethyl methyl carbonate (EMC) electrolyte [1]. The optimal performance, substantially improved across all applications, was only achieved when EC was completely replaced by FEC [1]. Post-mortem analysis using HPLC identified aging products from the reaction between FEC and EC, explaining the inferior performance of the mixed system [1].

High-Voltage Lithium-Ion Battery Electrolyte Additive Concentration Optimization Aging Products Analysis

Recommended Application Scenarios for 4-Fluoro-1,3-dioxolan-2-one (FEC) Based on Quantitative Evidence


Enabling Silicon-Based Anodes for High-Energy-Density Lithium-Ion Batteries

Based on the direct evidence of low impedance and superior capacity retention provided by 10-15 wt% FEC for Si nano-particle anodes [1], this compound is the preferred additive for any R&D or production effort focused on integrating high-capacity silicon anodes. Its ability to form a mechanically robust, LiF-rich SEI [2] is uniquely suited to accommodate the significant volume expansion (∼280%) of Si during cycling, a critical failure mechanism that alternatives like VC cannot adequately address [1].

Formulating Electrolytes for Sodium-Ion Batteries with Sodium Metal Anodes

The evidence clearly shows that FEC is essential for stabilizing the sodium metal counter electrode in hard carbon/Na half-cells, improving overall cycle performance by mitigating degradation from the anode side [3]. This makes FEC a necessary component in electrolyte formulations for sodium-ion battery research and development where sodium metal is used, either as a counter electrode in half-cells or as a potential anode material in future full-cell designs.

Developing High-Performance Electrolytes via Synergistic Additive Combinations

The superior performance of a dual-additive system containing both FEC and succinic anhydride (SA), which achieved 87.2% capacity retention over 400 cycles in sodium-ion cells [4], demonstrates that FEC is an optimal foundation for synergistic electrolyte blends. Procurement of high-purity FEC should be prioritized for laboratories and manufacturers engaged in the systematic optimization of multi-additive electrolyte formulations for both Li-ion and Na-ion technologies.

High-Voltage Electrolyte Formulations Requiring EC-Free or EC-Limited Systems

The finding that mixtures of FEC and EC in similar amounts degrade high-voltage performance [5] has direct industrial implications. FEC is best utilized as a primary co-solvent in EC-free or EC-limited electrolytes for high-voltage applications. This evidence should guide procurement decisions toward using FEC as a replacement for EC, rather than as a minor additive, when targeting stable operation above 4.5 V.

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